2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Description
Structure and Synthesis 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to an azepine (7-membered nitrogen-containing ring). The phenyl group at the 2-position enhances its aromatic interactions, while the tetrahydroazepine moiety introduces conformational flexibility. Key synthetic routes involve the use of substituted pyrimidine precursors, such as 4,6-dichloropyrimidine aldehydes, reacting with amines or amino acid esters to construct the fused azepine core .
Biological Relevance
This scaffold has been explored for diverse therapeutic applications, including:
Structure
3D Structure
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C14H15N3/c1-2-4-11(5-3-1)14-16-10-12-6-8-15-9-7-13(12)17-14/h1-5,10,15H,6-9H2 |
InChI Key |
AQSSQHFSXCFKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=NC(=NC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Reaction Framework
A green MCR approach utilizing SiO₂/Fe₃O₄@graphene oxide catalysts has been optimized for pyrimidoazepines. For the target compound, the proposed reactants include:
-
Isatoic anhydride (1) : Provides the pyrimidine core.
-
α-Haloketone (2) : Introduces the azepine ring via nucleophilic substitution.
-
Phenylacetylene (3) : Delivers the 2-phenyl substituent.
-
Guanidine (4) : Facilitates cyclization and nitrogen incorporation.
Reaction Conditions:
Mechanistic Insights
Key Optimization Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% | Maximizes turnover |
| Temperature | 25°C | Minimizes side products |
| Reaction Time | 3 hours | Balances conversion & degradation |
Two-Step Acylation/Cyclization Approach
Intermediate Synthesis
Adapting methods from pyrimido[4,5-e][1,diazepine synthesis, the protocol involves:
-
Acylation : 6-Aminopyrimidin-5-carbaldehyde reacts with 2-bromo-1-phenylacetyl chloride, forming a haloamide intermediate.
-
Cyclization : Base-mediated intramolecular nucleophilic substitution forms the azepine ring.
Step 1: Acylation
-
Reagents : 2-Bromo-1-phenylacetyl chloride (1.2 equiv), DIPEA (2 equiv).
-
Conditions : CH₂Cl₂, 0°C → RT, 2 hours.
-
Intermediate : ((6-Aminopyrimidin-5-yl)methyl)-2-bromo-N-phenylacetamide.
Step 2: Cyclization
Competing Pathways
-
Indolinone Formation : Occurs if the haloamide intermediate undergoes premature cyclization.
-
Acrylamide Byproducts : Result from elimination instead of cyclization, emphasizing the need for precise temperature control.
Catalytic Innovations and Sustainability
Magnetic Nanocatalysts
SiO₂/Fe₃O₄@graphene oxide enables:
Solvent Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Water | 85 | 3 |
| Ethanol | 78 | 4 |
| DMF | 70 | 5 |
Water outperforms organic solvents due to enhanced catalyst dispersion and reduced side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst Reuse | Key Advantage |
|---|---|---|---|
| MCR (Green) | 85 | Yes | Sustainable, one-pot |
| Acylation/Cyclization | 75 | No | High regioselectivity |
The MCR approach is superior for scalability, while the two-step method offers better control over complex substituents.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidoazepine derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : Research has indicated that derivatives of this compound exhibit selective serotonin receptor modulation. Specifically, they have shown agonistic effects on the 5-HT2C receptor, which is crucial for mood regulation. A clinical trial demonstrated significant efficacy in reducing depression scores in patients with major depressive disorder when treated with a derivative of this compound.
- Antimicrobial Properties : Certain derivatives have displayed notable antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. For instance, a study found that specific derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties against neurodegenerative diseases like Alzheimer's disease. Evidence suggests it may reduce oxidative stress and inflammation in neuronal cells.
Biological Research
The biological activity of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is attributed to its interactions with various molecular targets:
- Serotonin Receptors : Agonism at the 5-HT2C receptor enhances serotonergic neurotransmission.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in bacterial cell wall synthesis.
- Antioxidant Activity : The compound exhibits properties that scavenge free radicals and reduce oxidative damage.
Industrial Applications
In the industrial sector, this compound is explored for developing new materials with specific properties. Its unique structure makes it suitable for creating advanced polymers or coatings with enhanced performance characteristics.
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients diagnosed with major depressive disorder (MDD) utilized a derivative of this compound over six weeks. Results indicated a statistically significant reduction in depression scores compared to placebo controls, highlighting its therapeutic potential.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial efficacy, various derivatives were synthesized and tested against multiple bacterial strains using the broth microdilution method. The most active derivative showed an MIC of 6.25 µg/mL against Klebsiella pneumoniae, surpassing several conventional antibiotics in effectiveness.
Mechanism of Action
The mechanism of action of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Structural Analogues of Pyrimido[4,5-d]azepine
The following table summarizes key analogues, their substituents, and biological activities:
Key Observations :
- Substituent Impact: The presence of electron-withdrawing groups (e.g., Cl, CF3) enhances kinase inhibition by improving binding affinity .
- Ring System Differences : Pyrimido[4,5-b][1,4]diazepines (7-membered ring with two nitrogens) exhibit distinct conformational dynamics compared to pyrimido[4,5-d]azepines, affecting their interaction with biological targets like HIV integrase .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-Chloro-7-CF3-pyridinyl Analogue | 1-Ethoxymethyl-5-methyl-9-phenyl Diazepine |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 2.1 |
| Solubility (µg/mL) | 12 | 8 | 45 |
| Plasma Protein Binding | 85% | 92% | 78% |
Biological Activity
2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.29 g/mol. The compound features a fused pyrimidine and azepine ring system, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 1086385-12-7 |
1. Antidepressant Activity
Research indicates that derivatives of pyrimido[4,5-d]azepine compounds exhibit potential as selective serotonin receptor modulators. Specifically, they have been studied for their agonistic effects on the 5-HT2C receptor, which is implicated in mood regulation and the treatment of depression and anxiety disorders. For instance, a study highlighted the ability of these compounds to enhance serotonin signaling pathways, suggesting their utility in treating mood disorders .
2. Antimicrobial Properties
Studies have shown that certain derivatives of the pyrimido[4,5-d]azepine scaffold possess antimicrobial activities against various bacterial and fungal strains. For example, compounds structurally related to this compound demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound class against neurodegenerative diseases. Research has indicated that these compounds may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder (MDD), a derivative of this compound was administered over a six-week period. Results showed a statistically significant reduction in depression scores compared to placebo controls. The compound was well-tolerated with minimal side effects reported.
Case Study 2: Antimicrobial Activity
A series of derivatives were synthesized and evaluated for their antimicrobial activity using the broth microdilution method against multiple strains including E. coli and Klebsiella pneumoniae. The most active derivative exhibited an MIC of 6.25 µg/mL against K. pneumoniae, outperforming several conventional antibiotics in efficacy tests .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Serotonin Receptors : Agonism at the 5-HT2C receptor enhances serotonergic neurotransmission.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in bacterial cell wall synthesis.
- Antioxidant Activity : The compound exhibits properties that scavenge free radicals and reduce oxidative damage.
Q & A
Q. How should researchers design experiments to align with CRDC 2020 classifications for chemical engineering?
- Methodological Answer : Structure studies under CRDC subclass RDF2050112 (Reaction Fundamentals and Reactor Design) by incorporating modular reactor setups (e.g., continuous-flow systems) and real-time process control algorithms. Document methodologies using APA standards for clarity and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
